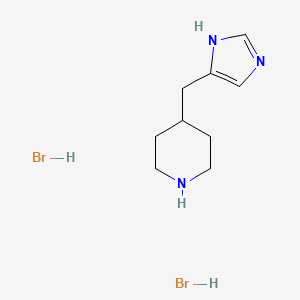
イメピプ二臭化水素酸塩
概要
説明
イメピプ二臭化水素酸塩は、ヒスタミンH3およびH4受容体の選択的アゴニストとして知られる化学化合物です。化学的には、4-(1H-イミダゾール-4-イルメチル)ピペリジン二臭化水素酸塩として記述されます。 この化合物は、他の受容体タイプに影響を与えることなくヒスタミン受容体を調節できるため、科学研究で広く使用されています .
2. 製法
合成経路と反応条件: イメピプ二臭化水素酸塩の合成は、通常、4-(1H-イミダゾール-4-イルメチル)ピペリジンと臭化水素酸の反応によって行われます。 反応条件には、最終生成物の純度と収率を確保するために、制御された温度と特定の溶媒が含まれることが多いです .
工業生産方法: 工業的な設定では、イメピプ二臭化水素酸塩の製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、化合物の純度を維持するための厳格な品質管理対策が含まれ、通常、高速液体クロマトグラフィー(HPLC)で決定されるように、≥97%の純度レベルが達成されます .
科学的研究の応用
Immepip dihydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuroscience Research: Used to study the role of histamine H3 and H4 receptors in the central nervous system.
Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of histamine receptor agonists.
Drug Development: Serves as a reference compound for developing new drugs targeting histamine receptors .
作用機序
イメピプ二臭化水素酸塩は、ヒスタミンH3およびH4受容体に選択的に結合することによって効果を発揮します。この結合は、脳内のヒスタミンや他の神経伝達物質の放出を調節し、さまざまな生理学的プロセスに影響を与えます。 この化合物は、® -α-メチルヒスタミンと同等であり、in vitroおよびin vivoの両方で有効です .
類似化合物:
- イメチット二臭化水素酸塩
- イミダフェナシン塩酸塩
- BAZ2-ICR
比較: イメピプ二臭化水素酸塩は、ヒスタミンH3およびH4受容体に対する高い選択性という点でユニークであり、研究において貴重なツールとなっています。 いくつかの類似化合物とは異なり、ヒスタミンH1またはα2受容体では有意な活性は示さず、標的外効果の可能性が低くなります .
生化学分析
Biochemical Properties
Immepip dihydrobromide plays a crucial role in biochemical reactions by acting as an agonist for histamine H3 and H4 receptors. It is equipotent to ®-α-methylhistamine and is effective in modulating histamine-mediated responses. Immepip dihydrobromide interacts with histamine receptors, particularly H3 and H4, without eliciting side activities at H1, α2, and 5-HT3 receptors . This selective interaction makes it a valuable tool for studying histamine receptor functions and their associated signaling pathways.
Cellular Effects
Immepip dihydrobromide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chronic administration of immepip dihydrobromide has been shown to decrease l-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats by reducing GABA and glutamate content in striatal dialysates . This indicates its potential role in regulating neurotransmitter release and neuronal activity.
Molecular Mechanism
The molecular mechanism of immepip dihydrobromide involves its binding to histamine H3 and H4 receptors. As an agonist, it activates these receptors, leading to downstream signaling events that modulate various physiological responses. Immepip dihydrobromide’s selective activation of H3 and H4 receptors results in the inhibition of adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting neurotransmitter release . This mechanism is crucial for understanding its role in modulating histamine-mediated responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of immepip dihydrobromide can change over time. Chronic administration of the compound has been shown to produce long-term effects on cellular function, such as reducing l-Dopa-induced dyskinesias in animal models . The stability and degradation of immepip dihydrobromide in laboratory conditions are essential factors to consider, as they can influence the consistency and reproducibility of experimental results.
Dosage Effects in Animal Models
The effects of immepip dihydrobromide vary with different dosages in animal models. Studies have shown that higher doses of the compound can significantly reduce anxiety-like behaviors and dyskinesias in various animal models . It is crucial to monitor for any toxic or adverse effects at high doses to ensure the safety and efficacy of the compound in experimental settings.
Metabolic Pathways
Immepip dihydrobromide is involved in metabolic pathways that include its interaction with histamine receptors. The compound’s metabolism and its effects on metabolic flux or metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of immepip dihydrobromide within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is vital for optimizing its use in research and therapeutic applications.
Subcellular Localization
Immepip dihydrobromide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on histamine receptors . Post-translational modifications and targeting signals are essential for its proper localization and function, influencing its overall efficacy in modulating histamine-mediated responses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Immepip dihydrobromide typically involves the reaction of 4-(1H-imidazol-4-ylmethyl)piperidine with hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of Immepip dihydrobromide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity, typically achieving a purity level of ≥97% as determined by high-performance liquid chromatography (HPLC) .
化学反応の分析
反応の種類: イメピプ二臭化水素酸塩は、主にイミダゾール環とピペリジン環の存在により、置換反応を起こします。これらの反応は、さまざまな試薬や条件によって影響を受ける可能性があります。
一般的な試薬と条件:
置換反応: ハロゲン化物やヒドロキシドなどの求核剤がよく関与します。
酸化および還元反応: それほど一般的ではありませんが、適切な酸化剤または還元剤を用いて特定の条件下で起こる可能性があります。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、イミダゾール環またはピペリジン環に付加された異なる官能基を持つ誘導体を生成する可能性があります .
4. 科学研究への応用
イメピプ二臭化水素酸塩は、科学研究、特に化学、生物学、医学の分野で広く使用されています。その用途には、次のようなものがあります。
神経科学研究: 中枢神経系におけるヒスタミンH3およびH4受容体の役割を研究するために使用されます。
薬理学: ヒスタミン受容体アゴニストの薬力学と薬物動態の理解に役立ちます。
類似化合物との比較
- Imetit dihydrobromide
- Imidafenacin hydrochloride
- BAZ2-ICR
Comparison: Immepip dihydrobromide is unique in its high selectivity for histamine H3 and H4 receptors, making it a valuable tool in research. Unlike some similar compounds, it does not exhibit significant activity at histamine H1 or α2 receptors, reducing the likelihood of off-target effects .
特性
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNJPNRDGXJQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164391-47-3 | |
| Record name | Immepip dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















